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Compound of Interest

Compound Name: 2-Bromo-6-methylaniline

Cat. No.: B1334028 Get Quote

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Bromo-6-methylaniline (CAS No. 53848-17-2).[1][2][3][4][5][6][7][8] Aimed at

researchers, scientists, and professionals in drug development, this document outlines the

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics of the molecule. Due to the limited availability of published experimental spectra

for this specific compound, this guide synthesizes predicted data and established principles for

the spectroscopic analysis of substituted anilines. Detailed experimental protocols for acquiring

such data are also provided.

Chemical Structure and Properties
IUPAC Name: 2-Bromo-6-methylaniline[1]

Molecular Formula: C₇H₈BrN[1][2][5]

Molecular Weight: 186.05 g/mol [1][2][5]

CAS Number: 53848-17-2[1][2][3][4][5][6][7][8]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 2-Bromo-6-methylaniline, both ¹H and ¹³C NMR spectra would provide key information

about the arrangement of protons and carbon atoms.

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of 2-Bromo-6-methylaniline in a solvent like CDCl₃ would

exhibit signals corresponding to the aromatic protons, the amine protons, and the methyl

protons.

Proton Type
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Aromatic-H 6.8 - 7.5 Multiplet 3H

Amine (-NH₂) 3.5 - 4.5 (broad) Singlet 2H

Methyl (-CH₃) 2.1 - 2.5 Singlet 3H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the

molecule. The chemical shifts are influenced by the electronic effects of the bromine, amine,

and methyl substituents.

Carbon Type Expected Chemical Shift (δ, ppm)

C-NH₂ 140 - 150

C-Br 110 - 120

C-CH₃ 125 - 135

Aromatic C-H 115 - 130

Methyl (-CH₃) 15 - 25

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Bromo-6-methylaniline is expected to show characteristic absorption bands for

the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted aromatic

ring.[9][10][11][12]

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (asymmetric &

symmetric)
3300 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium to Weak

Aliphatic C-H Stretch (methyl) 2850 - 3000 Medium to Weak

C=C Aromatic Ring Stretch 1500 - 1600 Medium to Strong

N-H Bend 1580 - 1650 Medium

C-N Stretch 1250 - 1350 Medium

C-Br Stretch 500 - 650 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Bromo-6-methylaniline, the mass spectrum would show a molecular ion

peak and several fragment ions. Due to the presence of bromine, a characteristic isotopic

pattern for the molecular ion peak (M⁺ and M⁺+2) with approximately equal intensity would be

observed.[13]
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Ion m/z (mass-to-charge ratio) Notes

[M]⁺ 185/187

Molecular ion peak showing

the isotopic pattern of bromine

(⁷⁹Br/⁸¹Br).

[M-CH₃]⁺ 170/172 Loss of a methyl group.

[M-NH₂]⁺ 169/171 Loss of the amino group.

[M-Br]⁺ 106 Loss of the bromine atom.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Bromo-6-methylaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent

does not contain one.

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H and ¹³C NMR):

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.
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Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 seconds.

Sample Preparation Data Acquisition Data Processing
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A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a small amount of liquid or solid 2-Bromo-6-methylaniline directly onto the ATR

crystal.

If a solid, use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean, empty ATR crystal should be collected prior to the

sample scan.

Sample Preparation Data Acquisition Data Processing
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A simplified workflow for FTIR analysis.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Prepare a dilute solution of 2-Bromo-6-methylaniline in a volatile organic solvent (e.g.,

methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.

Data Acquisition:

Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with

a Gas Chromatography (GC) inlet.[13][14][15][16][17]

GC Parameters (if applicable):

Injector temperature: 250 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1334028?utm_src=pdf-body-img
https://www.benchchem.com/product/b1334028?utm_src=pdf-body
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromoaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: A suitable capillary column (e.g., DB-5ms).

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a high

temperature (e.g., 280 °C).

MS Parameters:

Ionization mode: Electron Ionization (EI).

Electron energy: 70 eV.[14]

Mass range: m/z 40-400.

Source temperature: 200-250 °C.
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Plausible fragmentation pathway for 2-Bromo-6-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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